3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one
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Overview
Description
3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one typically involves the condensation of a naphthyl-substituted aldehyde with a pyridinone derivative. One common method includes the reaction of 1-naphthaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group and the naphthyl moiety play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-phenyl-1H-pyridin-2-one: Similar structure but with a phenyl group instead of a naphthyl group.
3-hydroxy-5-(4-methylphenyl)-1H-pyridin-2-one: Contains a methyl-substituted phenyl group.
3-hydroxy-5-(4-chlorophenyl)-1H-pyridin-2-one: Contains a chloro-substituted phenyl group.
Uniqueness
3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and selectivity .
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H11NO2/c17-14-8-11(9-16-15(14)18)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,17H,(H,16,18) |
InChI Key |
SUMHYPBBALCMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C(=C3)O |
Origin of Product |
United States |
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